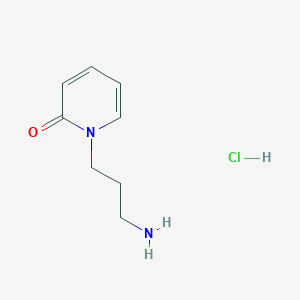

1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride

Vue d'ensemble

Description

The compound is a derivative of aminopropyl and dihydropyridinone. Aminopropyl compounds are often used in the synthesis of various pharmaceuticals and industrial chemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, aminopropyl compounds are often synthesized through reactions involving amination and hydrogenation .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including FTIR, Raman, and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving aminopropyl compounds can vary widely depending on the specific compound and conditions. For example, aminopropyl methacrylamide hydrochloride has been used in the synthesis of cationic microgels .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups. For example, aminopropyl compounds are generally soluble in water and many polar organic solvents .Applications De Recherche Scientifique

Synthetic Organic Chemistry

DHP derivatives serve as key scaffolds in synthetic organic chemistry, utilized for the synthesis of complex organic compounds. The Hantzsch Condensation reaction is a primary method for preparing DHPs, showcasing their significance in constructing bioactive molecules. Recent methodologies emphasize atom economy and environmental friendliness, highlighting the role of DHPs in developing more sustainable chemical syntheses (Sohal, 2021).

Pharmacological Applications

Atypical DHP derivatives have been explored for their neuroprotective and memory-enhancing actions, demonstrating significant effects at low doses in animal models of neurodeficiency. These studies suggest the potential of DHPs in treating neurological disorders, including Alzheimer's disease, by modulating neurotransmitter systems and enhancing synaptic plasticity (Kluša, 2016).

Material Science and Nanotechnology

DHPs have been investigated for creating stable and smooth siloxane monolayers on surfaces, presenting applications in materials science. Their physiological activity also positions them as prospective candidates for pharmaceutical and medical applications, including as plant growth biostimulants and in high-tech devices (Adamovich et al., 2022).

Polyamine Biosynthesis

DHP derivatives are implicated in the biosynthesis of polyamines, critical for cellular activities related to growth, development, and stress response in plants. Aminopropyltransferases, enzymes synthesizing higher polyamines, highlight the biochemical significance of DHP-related structures in vital physiological processes (Shao, Majumdar, & Minocha, 2011).

Mécanisme D'action

Target of Action

Similar compounds, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and (3-Aminopropyl)triethoxysilane , are known to interact with carboxyl groups and metal oxides respectively. These interactions suggest that the compound could potentially target proteins or other biomolecules with carboxyl groups or metal oxide surfaces.

Mode of Action

For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Biochemical Pathways

Similar compounds like n1,n4-bis(3-aminopropyl)1,4-butanediamine: 4 hcl, a hydrochloride salt of spermine, are known to be involved in polyamine synthesis from ornithine . This suggests that the compound could potentially influence polyamine-related pathways.

Result of Action

Similar compounds like (3-aminopropyl)triethoxysilane have been used for covalent attaching of organic films to metal oxides such as silica and titania , suggesting that the compound could potentially modify cellular surfaces or structures.

Action Environment

Similar compounds like (3-aminopropyl)triethoxysilane are known to be toxic and should be used in a fume hood with gloves , indicating that safety precautions should be taken when handling this compound.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Compounds with similar structures, such as aminosilanes, are known to participate in silanization, a process of functionalizing surfaces with alkoxysilane molecules . This suggests that 1-(3-Aminopropyl)-1,2-dihydropyridin-2-one hydrochloride might interact with enzymes, proteins, and other biomolecules, potentially influencing their function.

Cellular Effects

The cellular effects of this compound are yet to be fully elucidated. It’s plausible that the compound could influence cell function by interacting with cellular biomolecules. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on its structure, it’s possible that it could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

It’s important to consider the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It’s crucial to consider any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s likely that the compound interacts with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It’s plausible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It’s possible that the compound is directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

1-(3-aminopropyl)pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c9-5-3-7-10-6-2-1-4-8(10)11;/h1-2,4,6H,3,5,7,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKIRJQMDJQFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

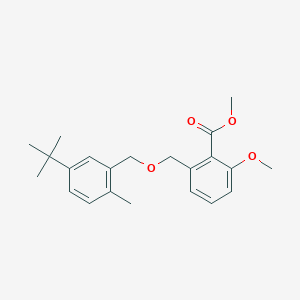

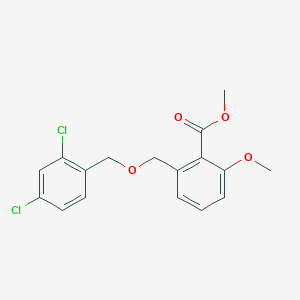

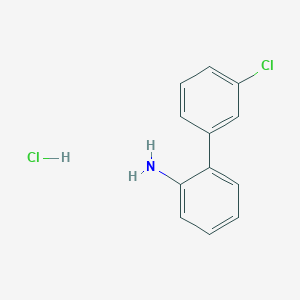

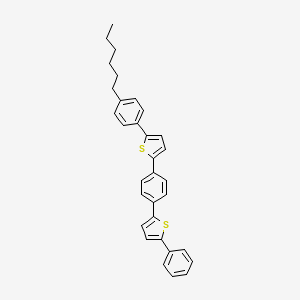

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)

![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)

![3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087265.png)

![3-(7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087269.png)

![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)

![5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3087287.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087295.png)